molecular formula C12H10Cl2N2OS2 B5876358 2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5876358
M. Wt: 333.3 g/mol
InChI Key: AVQSUQBJAPDVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DTC-TA" and has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide involves the inhibition of various cellular pathways. It inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it induces apoptosis by activating the caspase pathway.
Biochemical and physiological effects:
2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, it has been found to inhibit tumor growth in animal models of cancer. Furthermore, it has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its ability to inhibit multiple cellular pathways, making it a potential therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemopreventive agent for various types of cancer. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of this compound.

Synthesis Methods

The synthesis of 2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The reaction is then followed by the addition of 2-bromo-1,3-thiazole-5-carboxaldehyde and a catalyst such as copper(II) chloride. The resulting product is then purified through column chromatography to obtain pure 2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS2/c13-9-2-1-3-10(14)8(9)6-18-7-11(17)16-12-15-4-5-19-12/h1-5H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQSUQBJAPDVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide

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